molecular formula C13H11ClS B075812 1-(Chloromethyl)-4-(phenylthio)benzene CAS No. 1208-87-3

1-(Chloromethyl)-4-(phenylthio)benzene

Cat. No.: B075812
CAS No.: 1208-87-3
M. Wt: 234.74 g/mol
InChI Key: RLFHPRWHJYDGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-(phenylthio)benzene (CAS No. 1208-87-3), also known as 4-(phenylthio)benzyl chloride, is a sulfur-containing aromatic compound characterized by a chloromethyl (-CH₂Cl) group and a phenylthio (-S-C₆H₅) substituent on a benzene ring. It is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Biological Activity

1-(Chloromethyl)-4-(phenylthio)benzene, also known as 4-(phenylthio)benzyl chloride, is an organic compound with the molecular formula C13_{13}H11_{11}ClS and a CAS number of 1208-87-3. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The structure of this compound features a chloromethyl group attached to a phenylthio-substituted benzene ring. Its chemical structure can be represented as follows:

C13H11ClS\text{C}_{13}\text{H}_{11}\text{ClS}

Physical Properties

PropertyValue
Molecular Weight232.75 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antimicrobials.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.039
Escherichia coli0.156
Candida albicans5
Aspergillus niger20

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential use in treating infections caused by these pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

The proposed mechanism involves the modulation of key signaling pathways associated with cancer cell growth. For instance, it may inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of several cancer types .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as SW480 and HCT116:

Cell LineIC50 (µM)
SW4802
HCT1160.12

These findings highlight its potential as a lead compound in the development of new anticancer therapies .

Toxicity Profile

While exploring its biological activities, it is essential to consider the toxicity profile of this compound. Studies indicate that it has a relatively low toxicity compared to other similar compounds, making it a promising candidate for further development .

Scientific Research Applications

Pharmaceutical Applications

1-(Chloromethyl)-4-(phenylthio)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of fenticonazole nitrate , an antifungal medication. This compound exhibits activity against a range of fungi, yeasts, and bacteria, making it valuable in treating dermatological infections.

Case Study: Antifungal Activity

Research has shown that compounds derived from this compound demonstrate significant antifungal properties. For instance, substituted dibenzyl ethers synthesized from this compound have been reported to exhibit low toxicity while maintaining efficacy against pathogens such as Staphylococcus and Streptococcus species .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse phase HPLC methods.

Table 1: HPLC Conditions for Analyzing this compound

ParameterCondition
Mobile PhaseAcetonitrile (MeCN), Water
AdditivePhosphoric Acid (replace with Formic Acid for MS compatibility)
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm for fast UPLC applications

This method allows for the efficient isolation of impurities and is suitable for pharmacokinetic studies, highlighting its importance in drug development .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the endocrine-mediated effects of benzene-related compounds, including this compound. A study indicated that while certain benzene derivatives could cause thyroid dysfunction in animal models, this compound did not exhibit similar endocrine-disrupting effects .

Table 2: Toxicological Findings

CompoundDose (mg/kg/day)Observed Effects
This compound0, 10, 50, 250No significant endocrine disruption observed
1,3-Diethyl Benzene0, 25, 150, 1000Thyroid dysfunction noted at higher doses

Synthesis and Chemical Reactions

The compound can undergo various chemical reactions to yield different derivatives with potential applications. It has been utilized in reactions leading to the formation of sulfoximines and other functionalized compounds that are valuable in medicinal chemistry.

Table 3: Synthetic Pathways Involving this compound

Reaction TypeReactants/ConditionsProduct/Outcome
CondensationWith imidazolyl-methyl derivativesSubstituted dibenzyl ethers with antifungal activity
Electrophilic SubstitutionReaction with thiophenolsFunctionalized sulfoximines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing chloromethyl-substituted benzene derivatives, and what factors influence reaction yield?

  • Methodological Answer : Chloromethyl-substituted benzenes are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, 4-Vinylbenzyl Chloride (CAS 1592-20-7) can be prepared by chlorination of 4-vinylbenzyl alcohol using thionyl chloride. Key factors include:

  • Temperature control : Excessive heat may lead to polymerization of vinyl groups (stabilizers like TBC are often added ).
  • Purification : Column chromatography or recrystallization improves purity, critical for downstream reactions .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of chloromethyl-substituted benzene derivatives?

  • Methodological Answer :

  • ¹H NMR : The chloromethyl (-CH₂Cl) group typically appears as a singlet at δ 4.5–4.8 ppm. Adjacent substituents (e.g., vinyl, isopropyl) split signals due to coupling (e.g., 4-Vinylbenzyl Chloride shows vinyl protons at δ 5.2–5.8 ppm ).
  • Mass Spectrometry (MS) : Chlorine’s isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) confirms molecular ion peaks. For example, 4-Vinylbenzyl Chloride (C₉H₉Cl) exhibits a molecular ion at m/z 152.62 .

Q. What are the stability considerations for chloromethyl-substituted benzenes during storage and handling?

  • Methodological Answer :

  • Light and moisture : Chloromethyl groups are prone to hydrolysis; store in amber vials under inert gas (N₂/Ar) .
  • Stabilizers : Additives like tert-butylcatechol (TBC) inhibit polymerization in vinyl-containing derivatives (e.g., 4-Vinylbenzyl Chloride ).

Advanced Research Questions

Q. What computational methods predict the reactivity of chloromethyl-substituted benzenes in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate LUMO energies to assess electrophilicity of the chloromethyl group. For example, XlogP values (e.g., 3.3 for C₉H₁₀ClBr derivatives ) correlate with hydrophobicity and reaction rates in polar solvents.
  • Molecular Dynamics : Simulate steric effects of substituents (e.g., bulky groups hinder SN2 mechanisms ).

Q. How do steric and electronic effects influence degradation pathways of chloromethyl-substituted benzenes under basic conditions?

  • Methodological Answer :

  • Hydrolysis : Electron-withdrawing groups (e.g., -NO₂) accelerate hydrolysis by stabilizing transition states. Steric hindrance from substituents (e.g., isopropyl in 1-(Chloromethyl)-4-isopropylbenzene ) slows reactivity.
  • Byproduct Analysis : Use LC-MS to identify intermediates, such as benzyl alcohols or sulfonic acids, depending on reaction conditions .

Q. What strategies resolve contradictions in reported reaction yields for chloromethyl-substituted benzene derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent purity of starting materials (e.g., residual moisture in AlCl₃ can alter Friedel-Crafts yields ).
  • In Situ Monitoring : Employ techniques like IR spectroscopy to track reaction progress and identify side reactions (e.g., polymerization in vinyl derivatives ).

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Molecular Formula : C₁₃H₁₁ClS
  • Molecular Weight : 234.74 g/mol
  • Boiling Point : 372°C at 760 mmHg
  • Density : 1.22 g/cm³
  • LogP : 4.58 (indicating high lipophilicity)
  • Refractive Index : 1.636

The compound’s reactivity stems from the chloromethyl group, which undergoes nucleophilic substitution, and the phenylthio moiety, which participates in oxidation and coupling reactions.

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, synthesis methods, yields, and applications:

Compound Name Structure Key Properties Synthesis Highlights Applications References
1-(Chloromethyl)-4-(phenylthio)benzene C₆H₄(CH₂Cl)-S-C₆H₅ LogP: 4.58; Boiling point: 372°C Synthesized via Friedel-Crafts alkylation or nucleophilic substitution. Pharmaceutical intermediates
1-Chloro-4-((4-nitrophenoxy)methyl)benzene C₆H₄(CH₂Cl)-O-C₆H₄NO₂ Yield: ~50–58% (using Raney Ni reduction) Base-sensitive; requires mild conditions (K₂CO₃/EtOH). Low yield with Fe/HCl or SnCl₂. Intermediate for nitroarene reduction
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea derivatives Thiazole-C₆H₄-NHCONH-Ar Yields: 50.3–58.1%; ESI-MS: 362.1–412.0 [M+H]⁺ Coupling of chloromethyl thiazoles with aryl ureas. Antimicrobial agents
4-(Chloromethyl)phenyl trimethoxysilane C₆H₄(CH₂Cl)-Si(OCH₃)₃ CAS: 24413-04-5; used in silicon-based polymers Silane functionalization via chloromethyl benzene derivatives. Surface modification reagents
1-Chloro-4-[(2-chloroethyl)thio]methylbenzene C₆H₄(CH₂-S-CH₂CH₂Cl)-Cl MW: 221.15; CAS: 71501-38-7 Thioether linkage formation via alkylation. Crosslinking agents
1-(Chloromethyl)-4-(heptyloxy)benzene C₆H₄(CH₂Cl)-O-(CH₂)₆CH₃ Characterized by ¹H/¹³C NMR and FT-IR Alkylation of 4-hydroxybenzyl chloride with alkyl halides. Liquid crystal precursors

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The phenylthio group (-S-C₆H₅) in this compound is less electron-withdrawing compared to nitro (-NO₂) or carbonyl (C=O) groups in analogs like 1-chloro-4-((4-nitrophenoxy)methyl)benzene. This affects reactivity in electrophilic substitutions . Alkoxy derivatives (e.g., 1-(chloromethyl)-4-(heptyloxy)benzene) exhibit increased solubility in nonpolar solvents due to long alkyl chains, unlike the phenylthio analog .
  • Synthetic Accessibility: this compound is synthesized under milder conditions compared to 1-chloro-4-((4-nitrophenoxy)methyl)benzene, which requires Raney Ni for nitro group reduction . Thiazole-containing analogs (e.g., compounds 8a–8c) show moderate yields (50–58%) due to steric hindrance during urea coupling .

Properties

IUPAC Name

1-(chloromethyl)-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFHPRWHJYDGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153018
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-87-3
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1208-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(phenylthio)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Phenylthiobenzyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37XJ4ZH9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 1-hydroxymethyl-4-phenylthiobenzene (3.0 g) is dissolved in methylene chloride (15 ml), and thereto is added with stirring thionyl chloride (1.5 ml) under ice cooling. The mixture is stirred for one hour, and the reaction mixture is washed with ice water (10 ml×3), and thereto is added methylene chloride (50 ml). The mixture is washed in order with 5% aqueous sodium hydrogen carbonate solution (5 ml×3) and saturated aqueous sodium chloride solution (30 ml×2), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 1-chloromethyl-4-phenylthiobenzene (3.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.